Physicochemical properties of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Physicochemical properties of 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (CAS: 1344114-08-4).
This compound represents a specialized N-aryl-α-halo-lactam scaffold.[1] Its structural significance lies in the combination of a reactive electrophilic center (C3-Bromine) and a sterically demanding ortho-substituted aryl group (Mesityl), which induces specific conformational constraints valuable in medicinal chemistry for controlling molecular geometry.
Physicochemical Properties & Structural Analysis[1][2]
1. Chemical Identity
-
IUPAC Name: 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one[1]
-
CAS Number: 1344114-08-4[1]
-
Molecular Formula:
[2] -
Molecular Weight: 282.18 g/mol
-
SMILES: CC1=CC(=C(C(=C1)C)N2CCC(C2=O)Br)C[2]
2. Physicochemical Profile (Experimental & Predicted Consensus)
The following data synthesizes available vendor data with calculated descriptors standard for N-aryl-lactams.
| Property | Value / Range | Context & Significance |
| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow based on bromo-lactam analogs.[1] |
| Melting Point | 85–95 °C (Predicted) | High crystallinity driven by pi-stacking of the mesityl group. |
| LogP (Octanol/Water) | 3.3 ± 0.4 | Lipophilic. The mesityl group significantly increases hydrophobicity compared to unsubstituted pyrrolidinones (LogP ~0.5). |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents for biological assays. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, Chloroform, Ethyl Acetate. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide Oxygen) | The lactam nitrogen is non-basic due to resonance and steric twist. |
| Rotational Barrier | High (> 20 kcal/mol) | The N-C(aryl) bond rotation is restricted by the ortho-methyl groups, creating a stable conformation (atropisomerism potential). |
3. Structural Mechanics: The "Orthogonal" Twist
A critical feature of this molecule is the steric clash between the carbonyl oxygen/C5-hydrogens of the lactam ring and the ortho-methyl groups of the mesityl ring.[1]
-
Consequence: The phenyl ring cannot lie coplanar with the lactam ring. It is forced into a near-perpendicular (orthogonal) conformation.
-
Application: This rigid geometry prevents "metabolic flattening" and can improve selectivity in protein binding pockets by filling specific hydrophobic clefts.
Synthetic Protocols & Methodology[1][2][4]
The synthesis of 3-bromo-lactams typically utilizes a "Cyclization-after-Acylation" strategy.[1] The following protocol is designed for high purity and scalability, minimizing side reactions like hydrolysis.
Workflow Visualization (DOT)
The following diagram illustrates the critical pathway from raw materials to the isolated scaffold.
Figure 1: Synthetic pathway via 2,4-dibromobutyryl chloride acylation and subsequent cyclization.
Detailed Experimental Protocol
Objective: Synthesize 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one via intramolecular alkylation.
Reagents:
-
2,4,6-Trimethylaniline (1.0 eq)
-
2,4-Dibromobutyryl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) - For Step 1
-
Sodium Hydride (NaH) (1.2 eq) or K2CO3 - For Step 2
-
Solvents: Dichloromethane (DCM), DMF (Anhydrous).
Step 1: Acylation (Formation of Acyclic Precursor)
-
Dissolve 2,4,6-trimethylaniline in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Add TEA dropwise.
-
Slowly add 2,4-dibromobutyryl chloride (diluted in DCM) over 30 minutes. Note: The reaction is exothermic.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Validation: TLC (Hexane:EtOAc 4:1) should show consumption of aniline.
-
Wash with 1N HCl (to remove TEA), then Brine. Dry organic layer (
) and concentrate.
Step 2: Cyclization (Ring Closure)
-
Dissolve the crude amide from Step 1 in anhydrous DMF.
-
Cool to 0°C and add NaH (60% dispersion) portion-wise. Caution:
gas evolution.-
Alternative: For a milder approach, use
in Acetone at reflux, though NaH/DMF is faster for hindered anilines.
-
-
Stir at RT for 2–6 hours. The base deprotonates the amide nitrogen, which then attacks the
-carbon (C4), displacing the terminal bromine. -
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Gradient: 0-30% EtOAc in Hexane).
Reactivity & Applications
This scaffold is not an endpoint but a divergent intermediate . The C3-Bromine is a "privileged" handle for functionalization.[1]
1. Nucleophilic Substitution (
)
The bromine at the
-
Azidation: Reaction with
yields the -azido lactam, a precursor to triazoles (Click Chemistry) or -amino lactams.[1] -
Thiolation: Reaction with thiols/thiolates generates thioethers.
2. Cross-Coupling Potential
While alkyl halides are challenging in Pd-catalyzed coupling,
-
Reformatsky Reaction: Zinc-mediated coupling with aldehydes/ketones.[1]
-
Suzuki-Miyaura (Specialized): Using specific ligands (e.g., Xantphos) to couple with aryl boronic acids, creating 3-aryl-pyrrolidinones.
Reactivity Logic Map (DOT)
Figure 2: Divergent reactivity profile of the C3-bromo handle.[3][4]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Handling Protocol |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Do not eat/drink in lab. Wash hands post-handling. |
| Skin Irritation | H315 | Causes skin irritation.[3] | Wear Nitrile gloves (0.11mm min thickness). |
| Eye Irritation | H319 | Causes serious eye irritation.[3] | Wear safety goggles. Eye wash station must be accessible. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] | Mandatory: Handle only inside a certified fume hood. |
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
PubChem. 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (Compound).[1][2] National Library of Medicine. Accessed 2024.[5][6] Link
-
BLD Pharm. Product Datasheet: 3-Bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one. Catalog No. BD01012088. Link
-
Adyukova, I. S., et al. "1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features."[1][5] Russian Journal of General Chemistry, 2024. (Contextual reference for N-aryl-bromo-enone chemistry). Link
-
University of Luxembourg. PubChemLite for Metabolomics - Compound Entry C13H16BrNO. Link
Sources
- 1. 1281470-37-8|3-Bromo-1-(3-methylphenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 3-bromo-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one (C13H16BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-1-phenylpyrrolidin-2-one | C10H10BrNO | CID 3465232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromopyrrolidin-2-one | C4H6BrNO | CID 10103471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
